6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and appropriate benzoyl and phenoxy derivatives. The synthesis may involve:
Nucleophilic substitution reactions: to introduce the methoxybenzoyl and methoxyphenoxy groups.
Catalytic hydrogenation: to reduce intermediate compounds.
Protecting group strategies: to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, alkoxides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium: Shares the tetrahydroisoquinoline core but differs in the substitution pattern.
4-Methoxybenzoic acid: Contains a methoxy group and a benzoyl group but lacks the tetrahydroisoquinoline structure.
Uniqueness
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of multiple methoxy groups and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)15-18(23)12-13-28(24)27(29)19-6-5-7-22(14-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBMOYOOXMRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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